4,5-Dichloro-2,7-diethyloct-4-enedioic acid
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Overview
Description
4,5-Dichloro-2,7-diethyloct-4-enedioic acid is an organic compound with the molecular formula C12H18Cl2O4 It is characterized by the presence of two chlorine atoms and two ethyl groups attached to an oct-4-enedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2,7-diethyloct-4-enedioic acid typically involves the chlorination of a suitable precursor, followed by the introduction of ethyl groups. One common method involves the reaction of oct-4-enedioic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions. This is followed by the alkylation of the resulting intermediate with ethyl halides to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2,7-diethyloct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,5-Dichloro-2,7-diethyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2,7-diethyloct-4-enedioic acid involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine atoms and ethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-octyl-2H-isothiazol-3-one: Another compound with chlorine atoms and a similar backbone structure.
4,5-Dichloro-o-phenylenediamine: Contains chlorine atoms and is used in various chemical applications.
Uniqueness
4,5-Dichloro-2,7-diethyloct-4-enedioic acid is unique due to its specific combination of chlorine atoms and ethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62425-49-4 |
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Molecular Formula |
C12H18Cl2O4 |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
4,5-dichloro-2,7-diethyloct-4-enedioic acid |
InChI |
InChI=1S/C12H18Cl2O4/c1-3-7(11(15)16)5-9(13)10(14)6-8(4-2)12(17)18/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HAEBNASQDYVZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)C(=O)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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